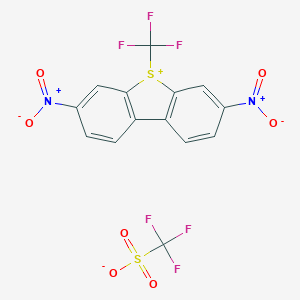

S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate is a complex organofluorine compound known for its unique chemical properties. This compound features a trifluoromethyl group and a dinitrodibenzothiophenium core, making it highly reactive and useful in various chemical applications. The presence of trifluoromethyl and nitro groups enhances its stability and reactivity, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of dibenzothiophene using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide . The nitro groups can be introduced through nitration reactions using nitric acid or a mixture of nitric and sulfuric acids under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The trifluoromethyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted dibenzothiophenium derivatives.

Scientific Research Applications

S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate involves its ability to participate in various chemical reactions due to the presence of reactive trifluoromethyl and nitro groups. These groups can interact with molecular targets, such as proteins or nucleic acids, through covalent bonding or non-covalent interactions. The compound’s reactivity allows it to modify specific sites within molecules, thereby altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Trifluoromethyltrimethylsilane (TMSCF3): A commonly used trifluoromethylating agent.

Trifluoromethanesulfonic anhydride: Used for introducing triflyl groups into organic molecules.

Methyl trifluoromethanesulfonate: A strong methylating reagent.

Uniqueness

S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate is unique due to its combination of trifluoromethyl and nitro groups within a dibenzothiophene framework. This combination imparts distinct reactivity and stability, making it particularly useful in applications requiring precise chemical modifications .

Biological Activity

S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate is a specialized electrophilic compound notable for its unique trifluoromethyl and nitro functional groups. Its molecular formula is C14H6F6N2O7S2 with a molecular weight of 492.33 g/mol. This compound has garnered attention in the field of synthetic organic chemistry due to its potential applications in electrophilic trifluoromethylation reactions.

The biological activity of this compound primarily stems from its electrophilic nature, which allows it to interact with various nucleophiles. The trifluoromethyl group is known to enhance the reactivity of the compound, making it a potent electrophilic agent in chemical reactions. This property is crucial for its use in synthesizing complex organic molecules, particularly in medicinal chemistry where such transformations can lead to biologically active compounds.

Case Studies and Research Findings

-

Electrophilic Trifluoromethylation :

- Research indicates that this compound can effectively perform electrophilic trifluoromethylation on a variety of nucleophiles, including aromatic compounds and heterocycles. The presence of both trifluoromethyl and nitro groups enhances its electrophilicity, allowing for selective functionalization under mild conditions .

- Synthesis and Applications :

-

Toxicological Studies :

- Toxicological assessments have been conducted to evaluate the safety profile of this compound. Initial findings suggest that while it exhibits significant reactivity, its toxicity levels are manageable when handled under appropriate laboratory conditions . Further studies are needed to fully understand its impact on biological systems.

Comparative Biological Activity Table

| Compound Name | Electrophilicity | Application Area | Toxicity Level |

|---|---|---|---|

| This compound | High | Organic synthesis | Moderate |

| Umemoto Reagent IV | Very High | Trifluoromethylation | Low |

| Other Electrophilic Agents (e.g., Sulfonium Salts) | Variable | Various organic reactions | Varies by structure |

Properties

CAS No. |

129922-37-8 |

|---|---|

Molecular Formula |

C14H6F6N2O7S2 |

Molecular Weight |

492.3 g/mol |

IUPAC Name |

3,7-dinitro-5-(trifluoromethyl)dibenzothiophen-5-ium;trifluoromethanesulfonate |

InChI |

InChI=1S/C13H6F3N2O4S.CHF3O3S/c14-13(15,16)23-11-5-7(17(19)20)1-3-9(11)10-4-2-8(18(21)22)6-12(10)23;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7)/q+1;/p-1 |

InChI Key |

RNOLRSQVOBCKGG-UHFFFAOYSA-M |

SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])[S+](C3=C2C=CC(=C3)[N+](=O)[O-])C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])[S+](C3=C2C=CC(=C3)[N+](=O)[O-])C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.